molecular formula C6H4BrClS B565812 3-Bromo-5-chlorobenzenethiol CAS No. 1263376-19-7

3-Bromo-5-chlorobenzenethiol

Cat. No.: B565812
CAS No.: 1263376-19-7
M. Wt: 223.512
InChI Key: UZUXOOFXQLBGNH-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenethiol is a valuable aromatic thiol building block in sophisticated organic synthesis and medicinal chemistry research. Its primary research application is in the synthesis of novel tetracyclic chlorpromazine analogues, which are investigated for their promising pro-apoptotic activity against diverse cancer cell lines, including A549 (lung carcinoma), MiaPaCa-2 (pancreatic carcinoma), and HCT-116 (colon carcinoma) . These quinoline-fused derivatives represent a compelling strategy for drug repurposing and the development of new anticancer agents . Furthermore, this compound serves as a key reactant in the preparation of GPR120 agonists , which are a significant target in metabolic disease research. In inorganic chemistry, it functions as a monodentate thiolate ligand for the synthesis of rhenium complexes with a {ReO}³⁺ core, allowing researchers to systematically study the effects of para-substitution on the physical properties and biodistribution of potential radiopharmaceuticals . The presence of both bromo and chloro substituents on the benzene ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing more complex molecular architectures.

Properties

IUPAC Name

3-bromo-5-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXOOFXQLBGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Nitro Groups as Directing Agents

Introducing a nitro group (-NO₂) at the 3-position of 5-chlorobenzenethiol temporarily alters the electronic landscape, making the ring meta-directing. Subsequent bromination can occur at the desired position, followed by nitro-group reduction and thiol retention. For example:

  • Nitration : 5-Chlorobenzenethiol is nitrated using concentrated HNO₃/H₂SO₄ to yield 3-nitro-5-chlorobenzenethiol.

  • Bromination : The nitro group directs bromination to the 5-position (meta to nitro), forming 3-nitro-5-bromo-1-chlorobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-5-bromo-1-chlorobenzene.

  • Diazotization and Thiolation : The amine is diazotized with NaNO₂/HCl at 0–5°C and substituted with a thiol source (e.g., thiourea), followed by acidic hydrolysis to regenerate the thiol.

Challenges :

  • Multiple protection/deprotection steps reduce overall yield.

  • Nitration may introduce positional isomers, requiring rigorous purification.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer regioselective pathways for introducing halogens and sulfur groups. A Suzuki-Miyaura coupling between a boronic acid and a dihalobenzene derivative could theoretically assemble the target compound, though practical examples are scarce.

Hypothetical Pathway

  • Synthesis of 3-Bromo-5-chlorophenylboronic Acid : Bromination of 5-chlorophenylboronic acid at the 3-position.

  • Coupling with a Thiol Precursor : Reaction with a sulfur-containing partner (e.g., thiolate) under palladium catalysis.

Limitations :

  • Boronic acids are sensitive to oxidation, complicating handling.

  • Thiol coupling partners may require protective groups (e.g., disulfides).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Direct Bromination 5-ChlorobenzenethiolBr₂, NBS<30%Simple stepsPoor regioselectivity
Nitro-Directed 5-ChlorobenzenethiolHNO₃, SnCl₂, KEtX~50%Improved regiocontrolMulti-step, low atom economy
Diazonium Hydrolysis 3-Bromo-5-chloroanilineNaNO₂, HCl, KEtX56–70%Scalable, known conditionsDiazonium instability
Cross-Coupling Boronic acid derivativesPd catalyst, thiolateN/AHigh regioselectivity potentialComplex precursors, limited examples

Optimization Strategies

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., acetonitrile) improve diazonium salt stability.

  • Copper catalysts (e.g., CuBr) enhance bromination efficiency in halogenation steps.

Purification Techniques

  • Column chromatography isolates positional isomers.

  • Recrystallization from ethyl acetate/hexane mixtures improves purity (>85% by HPLC) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-5-chlorobenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Bromo-5-chlorobenzenethiol is extensively used as a reagent in organic synthesis. Its thiol group allows for various substitution reactions, enabling the formation of complex molecules. It serves as a precursor for synthesizing other organosulfur compounds and can participate in nucleophilic substitution reactions with various electrophiles.

Research has indicated that the thiol group can interact with cysteine residues in proteins, potentially altering their function. This property is being explored for its implications in drug design and development. The compound's halogen substituents also enhance its reactivity in biological systems, making it a candidate for studying enzyme interactions and protein modifications.

Medicinal Chemistry

Studies are ongoing to evaluate the therapeutic potential of derivatives of this compound. Preliminary investigations suggest that these derivatives may exhibit antitumor properties, making them candidates for cancer treatment research. The compound's ability to inhibit cancer cell proliferation has been documented in various studies.

Case Study 1: Synthesis of Thioether Derivatives

A study demonstrated the utility of this compound as a precursor for synthesizing thioether derivatives through reactions with cyclopropyl sulfane. This showcased its versatility in forming complex structures essential for further biological testing.

Case Study 2: Structure-Activity Relationship Studies

Research focused on modifying the structure of compounds similar to this compound revealed that variations in halogen positioning significantly influenced biological activity. This finding is crucial for optimizing compounds for specific therapeutic targets.

Case Study 3: Antitumor Activity Investigation

Investigations into the antitumor properties of derivatives derived from this compound highlighted their potential to inhibit cancer cell growth through various synthetic pathways. These compounds are being explored for their mechanisms of action against different cancer types.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzenethiol involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Predicted Collision Cross-Sections for 3-Bromo-5-chlorobenzenethiol

Ion Form m/z CCS (Ų)
[M+H]⁺ 232.9 145.3
[M+Na]⁺ 254.9 158.7
[M+NH₄]⁺ 250.0 162.1
[M+K]⁺ 270.9 165.4
[M-H]⁻ 229.9 135.6
[M+Na-2H]⁻ 276.8 148.9
[M]⁺ (radical) 231.9 140.2
[M]⁻ (radical) 231.9 138.5

Despite the lack of direct experimental data for this compound, comparisons can be drawn with structurally analogous halogenated benzenethiols based on substituent effects and theoretical models.

Substituent Effects on Reactivity and Stability
  • However, fluorine’s strong electron-withdrawing nature may enhance thiol acidity compared to chlorine .
  • 3,5-Dibromobenzenethiol : Dual bromine substituents increase molecular weight (275.95 g/mol) and polarizability, likely raising CCS values (e.g., predicted [M+H]⁺ CCS ~160–170 Ų). The absence of chlorine reduces electrophilic aromatic substitution selectivity.
  • 3-Chloro-5-methylbenzenethiol : A methyl group at the 5-position instead of chlorine reduces halogen-specific interactions (e.g., dipole-dipole forces), decreasing solubility in polar solvents.
Collision Cross-Section Trends

The CCS of this compound’s [M+H]⁺ ion (145.3 Ų) is intermediate between smaller halogenated thiols (e.g., 3-chlorobenzenethiol: ~135 Ų) and bulkier analogs like 3-iodo-5-bromobenzenethiol (predicted >170 Ų). Larger halogens (Br, I) and additional substituents increase CCS due to greater ion mobility resistance .

Biological Activity

3-Bromo-5-chlorobenzenethiol (C6H4BrClS) is a halogenated thiophenol that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial, anticancer properties, and potential applications as a biochemical probe.

This compound features both bromine and chlorine substituents on a benzene ring, along with a thiol (-SH) group. This unique structure imparts distinct chemical reactivity, making it suitable for various synthetic applications and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound showed notable inhibition against:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Xanthomonas campestris

The minimum inhibitory concentrations (MICs) for these bacteria were determined, indicating that the compound's halogenated structure enhances its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. This property positions it as a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Oxidative Stress Induction : The compound may induce oxidative stress through ROS production, leading to apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Investigations have suggested that this compound may act as an inhibitor in enzymatic studies, affecting pathways involved in bacterial resistance and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potency of various halogenated thiols, including this compound. Results indicated that this compound had lower MIC values compared to non-halogenated analogs, supporting the hypothesis that halogenation enhances antimicrobial activity .
  • Cancer Cell Line Studies : In research involving human cancer cell lines, this compound was shown to decrease cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased apoptosis rates, linking its anticancer effects to oxidative stress mechanisms .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateROS generation, enzyme inhibition
2-Bromo-5-chlorobenzenethiolModerateLowPrimarily enzyme inhibition
3-Chloro-4-fluorobenzenethiolLowModerateLimited by lack of thiol group

Q & A

What are the established synthetic routes for 3-Bromo-5-chlorobenzenethiol, and what key intermediates are involved?

Level : Basic
Answer :
The synthesis typically involves halogenation and thiolation of a benzene ring. A common approach is:

Bromination/Chlorination : Start with a substituted benzene derivative (e.g., 3-bromo-5-chloronitrobenzene) and reduce the nitro group to an amine .

Diazo Intermediate : Convert the amine to a diazonium salt, followed by substitution with a thiol group using reagents like NaSH or thiourea .

Purification : Column chromatography (silica gel, hexane/EtOAc) is used to isolate the product. Key intermediates include diazonium salts and nitro precursors, as seen in analogous thiol syntheses .

How can regioselectivity challenges be addressed during the synthesis of this compound?

Level : Advanced
Answer :
Regioselectivity issues arise due to competing halogenation sites. Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control bromination/chlorination positions, followed by deprotection .
  • Protection/Deprotection : Temporarily block reactive sites with tert-butyl groups, which are later removed after thiolation .
  • Computational Modeling : Tools like AI-driven retrosynthesis (e.g., Reaxys or Pistachio databases) predict optimal pathways to minimize byproducts .

What purification methods are recommended for this compound to prevent decomposition?

Level : Basic
Answer :

  • Low-Temperature Chromatography : Use silica gel columns at 4°C to mitigate thiol oxidation .
  • Inert Atmosphere : Purify under nitrogen/argon to avoid disulfide formation.
  • Recrystallization : Solvent pairs like hexane/dichloromethane yield stable crystals. Storage at -20°C in amber vials is advised .

How can conflicting NMR data for this compound derivatives be resolved?

Level : Advanced
Answer :

  • 2D NMR (COSY, HSQC) : Assign peaks unambiguously by correlating 1H^1H-13C^13C couplings, especially for overlapping aromatic signals .
  • Isotopic Labeling : Introduce 34S^{34}S to distinguish thiol protons from impurities.
  • Comparative Analysis : Cross-reference with analogs (e.g., 3-amino-2-chlorobenzenethiol hydrochloride) to validate shifts .

What catalytic systems optimize cross-coupling reactions involving this compound?

Level : Advanced
Answer :

  • Pd/Cu Bimetallic Systems : Effective for Suzuki-Miyaura couplings; use Pd(OAc)2_2 with SPhos ligand in THF/water .
  • Microwave-Assisted Reactions : Reduce reaction times and improve yields (e.g., 80°C, 30 min, 80% yield) .
  • Thiol Protection : Convert -SH to -SCOCH3_3 to prevent catalyst poisoning during coupling .

How should researchers handle discrepancies in safety data between SDS sheets for halogenated thiols?

Level : Basic
Answer :

  • Worst-Case Protocols : Adopt stricter measures (e.g., full-face respirators) if SDSs conflict on toxicity .
  • Ventilation : Use fume hoods validated for H2 _2S-like emissions.
  • Decontamination : Neutralize spills with 10% NaOH, as recommended for chlorinated thiols .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Level : Advanced
Answer :

  • GC-MS with Derivatization : Convert thiols to stable tert-butyldimethylsilyl derivatives for enhanced sensitivity .
  • HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA) to separate disulfide byproducts.
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd) at ppb levels .

How can researchers reconcile contradictory stability data for halogenated thiols under varying pH conditions?

Level : Advanced
Answer :

  • Controlled Kinetic Studies : Monitor degradation via UV-Vis at 254 nm across pH 3–10.
  • Arrhenius Modeling : Predict shelf-life by accelerating decomposition at elevated temperatures (40–60°C) .
  • Buffer Selection : Phosphate buffers (pH 7.4) stabilize thiols better than acetate .

What computational tools predict the reactivity of this compound in novel reactions?

Level : Advanced
Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for SNAr or radical reactions .
  • Retrosynthesis AI : Tools like Reaxys BIOCATALYSIS propose one-step routes using halogenase enzymes .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

What biological assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Level : Advanced
Answer :

  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
  • Biofilm Inhibition : Use crystal violet staining on polystyrene plates to assess biofilm disruption.
  • Cytotoxicity Screening : MTT assays on HEK293 cells ensure selectivity over human cells .

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